

A Comparative Guide to Catalysts for Enantioselective Cyclopropenation of Alkynes

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For Researchers, Scientists, and Drug Development Professionals

The enantioselective cyclopropenation of alkynes is a powerful transformation in organic synthesis, providing access to highly strained and synthetically versatile **cyclopropenes**. These three-membered carbocycles are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The success of this reaction hinges on the choice of a suitable chiral catalyst that can effectively control the stereochemical outcome. This guide provides a comparative overview of prominent catalysts employed in this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst for enantioselective cyclopropenation is often guided by the nature of the alkyne substrate (terminal vs. internal) and the diazo reagent employed. Below is a comparison of three leading catalyst systems: a dirhodium complex, a gold complex, and a cobalt-porphyrin complex, highlighting their performance across various substrates.

Dirhodium(II) Tetrakis((S)-N- (dodecylbenzenesulfonyl)prolinate) [Rh2(S-DOSP)4]

This dirhodium catalyst has proven to be highly effective for the enantioselective cyclopropenation of terminal alkynes with aryldiazoacetates.[1][2][3][4][5][6] It is particularly known for its high enantioselectivity and broad substrate scope.



Alkyne Substrate	Diazoacetate	Yield (%)	ee (%)	Reference
Phenylacetylene	Methyl phenyldiazoacet ate	62	90	[1][2]
4- Methylphenylace tylene	Methyl phenyldiazoacet ate	65	91	[2]
4- Methoxyphenyla cetylene	Methyl phenyldiazoacet ate	71	92	[2]
4- Chlorophenylace tylene	Methyl phenyldiazoacet ate	58	89	[2]
1-Hexyne	Methyl phenyldiazoacet ate	55	85	[2]
(E)-1-Penten-4- yne	Methyl phenyldiazoacet ate	68	93	[2]
Phenylacetylene	Methyl (4- bromophenyl)dia zoacetate	60	91	[2]

(S)-xylylBINAP(AuCl)2 / AgSbF6

This gold(I)-based catalytic system is particularly noteworthy for its high efficiency in the enantioselective cyclopropenation of internal alkynes with aryldiazoacetates.[7]



Alkyne Substrate	Diazoacetate	Yield (%)	ee (%)	Reference
1-Phenyl-1- propyne	Ethyl (4- nitrophenyl)diazo acetate	95	96	[7]
1,2- Diphenylacetylen e	Ethyl (4- nitrophenyl)diazo acetate	88	94	[7]
1-Phenyl-1- butyne	Ethyl (4- nitrophenyl)diazo acetate	92	95	[7]
2-Hexyne	Ethyl (4- nitrophenyl)diazo acetate	85	90	[7]
1-(4- Methoxyphenyl)- 1-propyne	Ethyl (4- nitrophenyl)diazo acetate	96	97	[7]
1-(4- Chlorophenyl)-1- propyne	Ethyl (4- nitrophenyl)diazo acetate	93	95	[7]

Cobalt(II)-Porphyrin Complex [[Co(P2)]]

This D2-symmetric chiral porphyrin cobalt(II) complex has emerged as a highly effective catalyst for the enantioselective cyclopropenation of terminal alkynes, particularly with acceptor/acceptor-substituted diazo reagents.[8] It offers high yields and excellent enantiocontrol for the formation of **cyclopropenes** with all-carbon quaternary stereocenters.



Alkyne Substrate	Diazo Reagent	Yield (%)	ee (%)	Reference
Phenylacetylene	α-Cyano-α- phenyl- diazomethane	92	98	[8]
4-Tolylacetylene	α-Cyano-α- phenyl- diazomethane	95	99	[8]
4- Methoxyphenyla cetylene	α-Cyano-α- phenyl- diazomethane	96	99	[8]
4- Chlorophenylace tylene	α-Cyano-α- phenyl- diazomethane	90	97	[8]
1-Hexyne	α-Cyano-α- phenyl- diazomethane	85	95	[8]
3-Phenyl-1- propyne	α-Cyano-α- phenyl- diazomethane	88	96	[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for the enantioselective cyclopropenation of alkynes using the discussed catalysts.

General Procedure for Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Terminal Alkynes

To a solution of the terminal alkyne (5.0 mmol, 5.0 equiv) and Rh2(S-DOSP)4 (0.01 mmol, 0.01 equiv) in an appropriate solvent (e.g., hexanes, 5 mL) at room temperature is added a solution of the aryldiazoacetate (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) via syringe pump over



a period of 4 hours. The reaction mixture is then stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired **cyclopropene**.[2]

General Procedure for (S)-xylylBINAP(AuCl)2/AgSbF6-Catalyzed Cyclopropenation of Internal Alkynes

In a nitrogen-filled glovebox, a solution of (S)-xylylBINAP(AuCl)2 (0.025 mmol, 0.05 equiv) and AgSbF6 (0.05 mmol, 0.1 equiv) in a suitable solvent (e.g., CH2Cl2, 1 mL) is stirred for 10 minutes. The internal alkyne (1.0 mmol, 2.0 equiv) is then added, followed by the dropwise addition of a solution of the aryldiazoacetate (0.5 mmol, 1.0 equiv) in the same solvent (2 mL) over 30 minutes. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC). The mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield the **cyclopropene**.

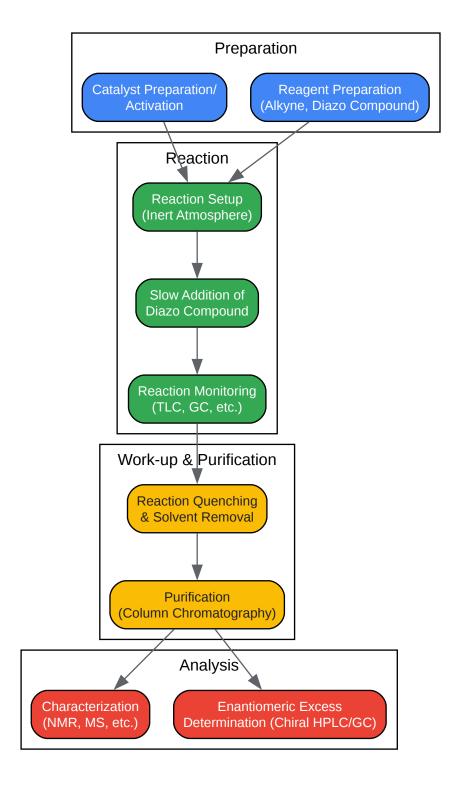
General Procedure for [Co(P2)]-Catalyzed Cyclopropenation of Terminal Alkynes

In a glovebox, the Co(II)-porphyrin catalyst [Co(P2)] (0.01 mmol, 0.01 equiv) is dissolved in a solvent such as toluene (2 mL). The terminal alkyne (1.2 mmol, 1.2 equiv) is added, followed by a solution of the acceptor/acceptor-substituted diazo reagent (1.0 mmol, 1.0 equiv) in the same solvent (3 mL) added dropwise over 1 hour at room temperature. The reaction is stirred until complete consumption of the diazo compound. The solvent is then evaporated, and the product is isolated by flash column chromatography.[8]

Experimental Workflow

The general workflow for the enantioselective cyclopropenation of alkynes is a multi-step process that requires careful execution to achieve optimal results. The following diagram illustrates the key stages of this process.





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Caption: General experimental workflow for enantioselective cyclopropenation of alkynes.



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